2-Fluoro-2-(2-methylpyridin-4-yl)acetic acid
Description
2-Fluoro-2-(2-methylpyridin-4-yl)acetic acid is a fluorinated carboxylic acid derivative featuring a pyridine ring substituted with a methyl group at the 2-position and a fluorine atom adjacent to the acetic acid moiety. This compound belongs to a class of molecules where fluorine substitution modulates electronic properties, solubility, and biological activity.
Properties
Molecular Formula |
C8H8FNO2 |
|---|---|
Molecular Weight |
169.15 g/mol |
IUPAC Name |
2-fluoro-2-(2-methylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H8FNO2/c1-5-4-6(2-3-10-5)7(9)8(11)12/h2-4,7H,1H3,(H,11,12) |
InChI Key |
LYGVEXPZRFVIIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C(C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-2-(2-methylpyridin-4-yl)acetic acid typically involves the fluorination of pyridine derivatives. One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the use of fluorinating agents like Umemoto’s reagent or Balz-Schiemann reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the corrosive nature of fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-(2-methylpyridin-4-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Fluoro-2-(2-methylpyridin-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Fluoro-2-(2-methylpyridin-4-yl)acetic acid involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity to enzymes or receptors. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, affecting the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, physicochemical, and spectral properties of 2-fluoro-2-(2-methylpyridin-4-yl)acetic acid and its analogs:
Structural and Electronic Effects
- Pyridine vs. Phenyl Rings: The pyridine ring introduces a nitrogen atom, increasing polarity and hydrogen-bonding capacity compared to phenyl analogs.
- Fluorine Effects : Fluorine’s electronegativity withdraws electron density, acidifying the carboxylic proton (pKa ~2.5–3.5, estimated from analogs). This enhances metal-chelation capabilities, as seen in uranium adsorption studies with acetic acid derivatives .
Biological Activity
2-Fluoro-2-(2-methylpyridin-4-yl)acetic acid is a fluorinated organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. The presence of the fluorine atom enhances the compound's interaction with biological targets, making it a candidate for drug development and other scientific applications.
The biological activity of 2-Fluoro-2-(2-methylpyridin-4-yl)acetic acid is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atom can increase binding affinity to molecular targets, which may modulate their activity. This mechanism is significant in various therapeutic contexts, including cancer treatment and antiviral drug development .
Research Findings
Recent studies have explored the compound's efficacy against various biological targets:
- Antiviral Activity : In a study focusing on inhibitors of SARS-CoV-2 main protease (Mpro), compounds structurally related to 2-Fluoro-2-(2-methylpyridin-4-yl)acetic acid demonstrated promising inhibitory effects. For instance, certain derivatives exhibited IC50 values ranging from 1.3 µM to 2.3 µM, indicating strong potential as antiviral agents .
- Cytotoxicity : Research assessing the cytotoxic effects of similar compounds on cancer cell lines (e.g., MCF-7 for breast cancer and HCT-116 for colon cancer) revealed that some derivatives induced significant apoptosis and cell cycle arrest. These effects were linked to the down-regulation of anti-apoptotic genes and up-regulation of pro-apoptotic genes, suggesting a dual mechanism of action .
Case Studies
- SARS-CoV-2 Inhibition : A study employed molecular docking techniques to evaluate the binding affinity of various compounds, including those derived from 2-Fluoro-2-(2-methylpyridin-4-yl)acetic acid, to the SARS-CoV-2 Mpro active site. The findings indicated that modifications to the pyridine ring could enhance inhibitory potency against viral replication .
- Cancer Cell Line Studies : In vitro studies on prostate cancer cell lines showed that certain derivatives exhibited potent cytotoxicity, leading to DNA fragmentation and significant changes in gene expression related to apoptosis .
Data Table: Biological Activity Summary
| Activity Type | Target | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antiviral | SARS-CoV-2 Mpro | 1.3 - 2.3 | Inhibition of viral replication |
| Cytotoxic | MCF-7 (Breast Cancer) | Various | Induction of apoptosis, down-regulation of Bcl-2 |
| Cytotoxic | HCT-116 (Colon Cancer) | Various | Induction of DNA fragmentation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
